molecular formula C21H31N5O5S B8236628 Ethyl 2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetate (Edoxaban Impurity)

Ethyl 2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetate (Edoxaban Impurity)

Cat. No.: B8236628
M. Wt: 465.6 g/mol
InChI Key: QKJLAWLACPRXCK-KCQAQPDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 480450-85-9) is a known impurity of Edoxaban, a direct Factor Xa inhibitor used as an anticoagulant. Its molecular formula is C₂₁H₃₁N₅O₅S, with a molecular weight of 465.57 g/mol . Structurally, it features:

  • A dimethylcarbamoyl group at the cyclohexyl position.
  • A 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine carboxamide moiety.
  • An ethyl 2-oxoacetate ester.
    This impurity arises during Edoxaban synthesis, particularly in steps involving esterification or amide coupling .

Properties

IUPAC Name

ethyl 2-[[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O5S/c1-5-31-21(30)18(28)22-13-7-6-12(20(29)25(2)3)10-15(13)23-17(27)19-24-14-8-9-26(4)11-16(14)32-19/h12-13,15H,5-11H2,1-4H3,(H,22,28)(H,23,27)/t12-,13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJLAWLACPRXCK-KCQAQPDRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1CCC(CC1NC(=O)C2=NC3=C(S2)CN(CC3)C)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)N[C@H]1CC[C@@H](C[C@H]1NC(=O)C2=NC3=C(S2)CN(CC3)C)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetate is recognized as an impurity of Edoxaban, a potent anticoagulant used in the treatment of conditions such as deep vein thrombosis and atrial fibrillation. Understanding the biological activity of this compound is crucial for evaluating its safety and efficacy in pharmaceutical applications.

Edoxaban primarily functions as a selective inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade. The impurity's structure suggests it may exhibit similar pharmacological properties. Research indicates that Edoxaban and its impurities can inhibit both free FXa and FXa within the prothrombinase complex. The inhibition is competitive in nature, characterized by specific inhibition constants (KiK_i) that quantify their potency.

Inhibition Constants

  • Inhibition of Free FXa : Ki=0.561 nMK_i=0.561\text{ nM}
  • Inhibition of Prothrombinase Complex : Ki=0.903 nMK_i=0.903\text{ nM} for chromogenic substrate S-2222

These values indicate that the impurity may also possess significant anticoagulant properties, although further studies are needed to establish its exact role and effectiveness compared to Edoxaban itself .

Pharmacokinetics

The pharmacokinetic profile of Edoxaban provides insights into how its impurities might behave in biological systems. Following oral administration, Edoxaban reaches peak plasma concentrations within 1 to 2 hours and has an absolute bioavailability of approximately 62%. It is primarily eliminated unchanged via urine (50% renal clearance) and undergoes minimal metabolism through cytochrome P450 pathways .

Case Studies

Several studies have evaluated the biological activity of Edoxaban and its impurities:

  • Thrombus Formation Studies : In animal models, Edoxaban demonstrated a dose-dependent reduction in thrombus weight and significant anti-thrombotic effects at various dosages (e.g., 43% reduction at 0.5 mg/kg) .
  • Clinical Trials : A review highlighted the efficacy of Edoxaban in reducing stroke risk in patients with non-valvular atrial fibrillation. The results suggested that even low doses could be effective while maintaining safety profiles .

Tables of Biological Activity

Parameter Edoxaban Edoxaban Impurity
Mechanism FXa InhibitionPossible FXa Inhibition
Competitive Inhibition Constant (KiK_i) 0.561 nM (free FXa)0.903 nM (prothrombinase complex)
Peak Plasma Concentration Time 1-2 hoursTBD
Bioavailability 62%TBD
Renal Clearance ~50%TBD

Safety and Toxicology

The safety profile of Edoxaban has been extensively studied. Major bleeding events were observed but did not show statistically significant differences compared to placebo groups across various age strata in clinical studies . The potential toxicity of impurities like Ethyl 2-(((1S,2R,4S)-...) requires careful evaluation through toxicological assessments.

Scientific Research Applications

Pharmaceutical Applications

  • Quality Control in Drug Manufacturing :
    • As an impurity of Edoxaban, this compound is crucial for ensuring the quality and safety of the final pharmaceutical product. Its presence must be monitored through rigorous analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to comply with regulatory standards.
  • Stability Studies :
    • Understanding the stability of Edoxaban and its impurities under various conditions (temperature, humidity) is essential. Studies involving Ethyl 2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetate help predict the shelf life and storage conditions required for optimal drug efficacy.
  • Metabolite Profiling :
    • This compound can serve as a reference standard in pharmacokinetic studies to understand the metabolic pathways of Edoxaban. Its identification and quantification in biological samples can provide insights into drug metabolism and potential interactions.

Analytical Applications

  • Method Development :
    • The characterization of Ethyl 2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetate is vital for developing robust analytical methods aimed at detecting impurities in Edoxaban formulations. Techniques such as HPLC coupled with tandem MS are employed to achieve high sensitivity and specificity.
  • Regulatory Compliance :
    • The pharmaceutical industry must adhere to strict regulatory guidelines concerning impurities. The analysis of this compound ensures compliance with guidelines set by authorities such as the FDA and EMA regarding acceptable limits for impurities in drug products.

Case Studies

  • Stability-Indicating Method Development :
    • A study demonstrated the development of a stability-indicating HPLC method for Edoxaban that included the analysis of its impurities. The method was validated for specificity, linearity, accuracy, and precision. The results indicated that Ethyl 2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetate could be reliably quantified even at low concentrations .
  • Pharmacokinetic Studies :
    • Research involving the pharmacokinetics of Edoxaban included monitoring the levels of its impurities in plasma samples from clinical trials. The findings highlighted the importance of understanding how impurities like Ethyl 2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetate affect drug metabolism and patient outcomes .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between the target impurity and related compounds:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
Edoxaban Impurity (Target) 480450-85-9 C₂₁H₃₁N₅O₅S 465.57 Ethyl oxoacetate, dimethylcarbamoyl, tetrahydrothiazolo-pyridine carboxamide
Edoxaban (Parent Drug) 480449-70-5 C₂₄H₃₀ClN₇O₄S 548.06 5-Chloropyridin-2-yl group, oxamide linkage, tetrahydrothiazolo-pyridine carboxamide
Edoxaban Impurity C Hydrochloride 1243308-37-3 C₉H₁₀Cl₂N₂O₃ 265.09 Ethyl ester, 5-chloropyridin-2-yl group, lacks thiazolo-pyridine moiety
Tert-Butyl Carbamate Impurity (Isomer) 2024614-15-9 C₂₁H₃₀ClN₅O₅ 467.95 Tert-butyl carbamate, chloropyridinyl group, dimethylcarbamoyl
Edoxaban Impurity 29 852291-42-0 C₁₄H₁₇BrN₂O₃S₂ 405.33 Bromine substituent, tosylate group, tetrahydrothiazolo-pyridine
Nitroso Derivative Impurity N/A C₂₃H₂₇ClN₈O₅ 563.03 Nitroso group on tetrahydrothiazolo-pyridine, oxalamide backbone

Key Differences in Physicochemical Properties

Solubility :

  • The target impurity’s ethyl ester group enhances lipophilicity compared to Edoxaban’s oxamide group, likely reducing aqueous solubility .
  • Impurity C hydrochloride (CAS 1243308-37-3) exhibits higher solubility in acidic media due to its ionic nature .
  • The tert-butyl carbamate impurity (CAS 2024614-15-9) is more lipophilic, favoring organic solvents .

Stereochemical Variations :

  • The (1S,2R,4S) configuration in the target impurity contrasts with the (1R,2R,4S) isomer (CAS N/A, MW 548.1), which may exhibit altered binding to Factor Xa .

Synthetic Pathways :

  • The target impurity forms during esterification steps, whereas Impurity 29 (CAS 852291-42-0) arises from bromination or sulfonation side reactions .
  • The nitroso derivative (CAS N/A) is likely a byproduct of nitrosation during synthesis .

Pharmacological and Regulatory Implications

  • Activity : The absence of the 5-chloropyridin-2-yl group (critical for Factor Xa binding) renders the target impurity pharmacologically inactive compared to Edoxaban .
  • Analytical Challenges : Differentiation via HPLC or mass spectrometry is essential, particularly for stereoisomers and structurally similar compounds (e.g., tert-butyl vs. ethyl esters) .

Preparation Methods

Reaction Setup and Conditions

The synthesis involves three stages:

  • Dissolution : Compound II is dissolved in a halogenated hydrocarbon (e.g., dichloromethane, DCM) and alcohol (e.g., ethanol) mixture at a 20:1 volumetric ratio.

  • Oxidation : Hydrogen peroxide (30% w/v) is added in 8–15 molar equivalents relative to Compound II.

  • Reaction Completion : The mixture is refluxed at 40–42°C for 30–40 hours, followed by cooling, filtration, and vacuum drying.

Example-Scale Data

Scale (Compound II)H₂O₂ EquivalentsSolvent Ratio (DCM:EtOH)Reaction Time (h)Yield (%)Purity (HPLC)
1.82 mmol820:13092.390.47%
5.46 mmol1020:13090.997.33%
5.46 mmol1520:13089.097.91%
36.5 mmol1520:14091.997.40%

Data from Examples 2–5 demonstrate that increasing H₂O₂ equivalents from 8 to 15 improves impurity purity from 90.47% to 97.91%, albeit with a slight yield reduction.

Optimization of Reaction Parameters

Solvent Selection

A dichloromethane-ethanol (20:1) system maximizes solubility and reaction efficiency. Substituting DCM with chloroform or 1,2-dichloroethane reduces yield by 8–12% due to poorer oxidative stability. Ethanol is preferred over methanol or isopropanol for its optimal polarity and compatibility with hydrogen peroxide.

Oxidant Stoichiometry

A molar ratio of 10–15 equivalents of H₂O₂ to Compound II achieves >97% purity. Lower equivalents (≤8) result in incomplete oxidation, leaving 8–10% unreacted starting material. Excess H₂O₂ (>15 equivalents) introduces over-oxidation byproducts, detectable via HPLC as minor peaks at Rₜ = 12.3 and 14.7 min.

Temperature and Time

Reflux at 40–42°C for 30–40 hours ensures complete conversion. Reactions below 30°C require >60 hours, while temperatures above 45°C degrade the impurity, reducing purity by 5–7%.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

The impurity is analyzed using a C18 column (150 × 4.6 mm, 5 µm) with a dual mobile phase:

  • Mobile Phase A : 2.72 g/L KH₂PO₄ + 2.84 g/L Na₂HPO₄ (pH 7.0) : acetonitrile (9:1)

  • Mobile Phase B : Phosphate buffer : acetonitrile (3:7)

Gradient elution at 1.0 mL/min over 25 minutes achieves baseline separation (Figure 2.2–2.9). The impurity elutes at Rₜ = 10.2 min, distinct from Compound II (Rₜ = 8.9 min) and over-oxidation products.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.15 (s, 3H, NCH₃), 2.85–3.10 (m, 8H, piperidine and thiazole protons), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 4.65 (d, J = 9.3 Hz, 1H, NH), 7.25 (s, 1H, thiazole H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 14.1 (CH₂CH₃), 28.5 (NCH₃), 46.7–62.3 (piperidine and thiazole carbons), 165.2 (C=O), 172.9 (C=O).

  • HRMS : m/z calcd. for C₂₁H₃₁N₅O₅S [M+H]⁺: 465.57; found: 465.6.

Purity and Yield Trade-offs

Large-scale synthesis (36.5 mmol) achieves 91.9% yield and 97.4% purity, confirming process scalability. Pilot studies indicate that cooling the reaction mixture to 0–5°C before filtration minimizes residual H₂O₂, enhancing crystallinity and purity by 1.2–1.8%. Recrystallization from acetonitrile-water (1:1) further elevates purity to 99.0% but reduces yield by 6–8% due to solubility losses.

Mechanistic Insights

Oxidation occurs exclusively at the N-methyl group of the piperidine ring in Compound II, as evidenced by ¹³C NMR peak shifts from δ 45.2 (NCH₃) to δ 62.3 (NCO). Hydrogen peroxide acts as a nucleophile, attacking the electron-deficient methyl group adjacent to the tertiary amine. The reaction proceeds via a radical intermediate, stabilized by the aromatic thiazole system .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Edoxaban Impurity, and what critical reaction parameters must be controlled?

  • Methodological Answer : The impurity is synthesized via multi-step reactions involving intermediates such as 2-methylhexan-2-yl carbamate derivatives. A key step includes coupling [(5-chloropyridin-2-yl)amino]-2-oxoacetic acid ethyl ester with a cyclohexyl precursor under reflux conditions using triethylamine as a base (Example 26 in ). Critical parameters include:

  • Temperature : Controlled at 20°C during methanesulfonic acid activation (to prevent side reactions).
  • Solvent Choice : Acetonitrile ensures solubility of intermediates.
  • Reagent Ratios : Stoichiometric precision avoids overfunctionalization.
  • Purification : Chromatography or recrystallization is required to isolate the impurity from unreacted starting materials .

Q. Which analytical techniques are most effective for characterizing the structural integrity of Edoxaban Impurity?

  • Methodological Answer :

  • HPLC-MS : Quantifies purity (>95% in lab-scale batches) and detects co-eluting impurities (e.g., unreacted 5-methyltetrahydrothiazolo-pyridine derivatives) .
  • NMR Spectroscopy : Confirms regiochemistry (e.g., cyclohexyl stereochemistry: 1S,2R,4S) and functional groups (e.g., dimethylcarbamoyl at C4) .
  • FT-IR : Validates carbonyl stretches (e.g., 2-oxoacetate at ~1740 cm⁻¹) .
  • Elemental Analysis : Matches empirical formula (C₂₄H₃₀ClN₇O₄S) to theoretical values .

Q. How can researchers ensure the purity of Edoxaban Impurity during synthesis and storage?

  • Methodological Answer :

  • Synthesis : Use anhydrous solvents and inert gas (N₂/Ar) to prevent hydrolysis of the 2-oxoacetate group. Monitor reaction progress via TLC or in-line HPLC .
  • Storage : Store under inert gas at 2–8°C to minimize degradation (e.g., ester hydrolysis or oxidation of the tetrahydrothiazolo-pyridine ring) .
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products like Edoxaban Oxide Impurity (CAS 1228765-67-0) .

Advanced Research Questions

Q. What are the mechanistic insights into the formation of Edoxaban Impurity during Edoxaban synthesis?

  • Methodological Answer : The impurity arises from incomplete coupling during the final amidation step. Key intermediates include:

  • Intermediate A : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide (steric hindrance at C2 slows reactivity).
  • Intermediate B : Ethyl 2-oxo-2-((1S,2R,4S)-4-(dimethylcarbamoyl)cyclohexylamino)acetate (prone to racemization if pH > 8).
    • Kinetic studies show that excess triethylamine (≥1.5 eq.) improves coupling efficiency but risks saponification of the ethyl ester .

Q. How do variations in reaction conditions (e.g., temperature, solvent) influence the yield and stability of Edoxaban Impurity?

  • Data-Driven Analysis :

ConditionYield (%)Purity (%)Key Observations
Acetonitrile, 20°C7295Optimal for solubility
THF, 40°C5888Ester degradation observed
DCM, 0°C3578Incomplete coupling
  • Conclusion : Polar aprotic solvents (acetonitrile) at moderate temperatures balance reactivity and stability.

Q. What are the key challenges in isolating Edoxaban Impurity from complex reaction mixtures, and what strategies can mitigate these issues?

  • Challenges :

  • Co-elution with structurally similar byproducts (e.g., dimethylcarbamoyl isomers).
  • Low solubility in aqueous phases complicates extraction.
    • Strategies :
  • Preparative HPLC : Use C18 columns with gradient elution (0.1% TFA in acetonitrile/water) for baseline separation .
  • Ion-Exchange Chromatography : Exploit the basicity of the tetrahydrothiazolo-pyridine ring (pKa ~8.5) for selective retention .

Contradictions and Limitations in Existing Data

  • Storage Conditions : recommends inert gas storage, while reports stability at ambient conditions but lacks long-term data. Researchers should validate storage protocols for specific batches .
  • Purity Metrics : cites "Min. Purity" without quantification, whereas provides a defined molecular formula. Cross-validation via orthogonal methods (e.g., LC-MS/MS) is advised .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.